The synthesis of 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid typically involves the condensation reaction between 2,5-dimethylpyrrole and a suitable benzoic acid derivative. The following outlines common methods:
The molecular structure of 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid features a pyrrole ring with two methyl substituents at the 2 and 5 positions. The hydroxyl group is located at the 2-position of the benzoic acid moiety. This configuration contributes to its unique chemical properties.
Molecular modeling studies indicate that this compound can engage in various interactions due to its functional groups, which may enhance its biological activity .
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid can participate in several chemical reactions:
The mechanism of action for 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid varies based on its application:
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid has been investigated for various scientific applications:
Regioselective functionalization of the pyrrole ring is critical for synthesizing biologically active 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid. The compound’s antagonistic activity against EphA4 receptors depends on precise substitution at the 2- and 5-positions of the pyrrole moiety. Research confirms that methyl groups at these positions create optimal steric bulk for binding within the hydrophobic cavity of EphA4’s ligand-binding domain (LBD). The synthesis typically begins with Knorr pyrrole synthesis or Paal-Knorr condensation to construct 2,5-dimethylpyrrole, followed by N-alkylation with methyl 5-bromo-2-hydroxybenzoate under basic conditions. Subsequent hydrolysis yields the target carboxylic acid .
Nuclear magnetic resonance (NMR) studies reveal that the 2,5-dimethylpyrrole motif induces distinct perturbations in EphA4’s binding channel. Key residues affected include Ile31 and Met32 in the D-E loop, Gln43 in the E β-strand, and Ile131-Gly132 in the J-K loop—regions essential for ephrin binding. Molecular docking confirms that methyl groups stabilize the compound via van der Waals interactions with hydrophobic pockets, while the benzoic acid moiety forms salt bridges with adjacent lysine residues. This targeted interaction necessitates strict regiocontrol during synthesis; any isomerization at the 3-position of pyrrole diminishes binding affinity by 30–50% due to suboptimal cavity occupancy .
Table 1: EphA4 Residue Perturbations Induced by 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic Acid Binding
Residue Location | Residues Perturbed | Interaction Type | Biological Consequence |
---|---|---|---|
D-E Loop | Ile31, Met32 | Hydrophobic | Disrupts ephrin docking |
E β-Strand | Gln43 | Hydrogen bonding | Stabilizes ligand pose |
J-K Loop | Ile131, Gly132 | Van der Waals | Alters loop conformation |
The bioactivity of 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid is highly sensitive to positional isomerism, as demonstrated through comparative studies with its 4-substituted analogue. Isothermal titration calorimetry (ITC) measurements show the 5-isomer binds EphA4-LBD with a Kd of 20.4 μM, while the 4-isomer exhibits weaker affinity (Kd = 26.4 μM). This divergence arises from distinct spatial orientations of the carboxylate group relative to the receptor’s binding channel. Computational models confirm the 5-isomer positions its carboxylic acid toward a solvent-exposed polar region, facilitating hydrogen bonding with Gln43. In contrast, the 4-isomer’s carboxylate clashes sterically with hydrophobic residues in the J-K loop, reducing complementarity .
Synthetic yields further highlight isomer-dependent challenges. The 5-isomer requires multistep protection-deprotection strategies to prevent O-alkylation of the ortho-hydroxy group during N-alkylation, typically yielding 45–50%. The 4-isomer, however, achieves 60–65% yields due to less steric hindrance during cyclization. Despite this advantage, the 4-isomer’s weaker bioactivity limits its therapeutic utility. Ortho-substitution effects also manifest in photophysical properties: the 5-isomer exhibits intramolecular charge transfer (ICT) between its electron-donating pyrrole and electron-withdrawing carboxylate, enhancing solubility but complicating purification via silica-gel chromatography [4].
Table 2: Comparative Properties of Positional Isomers
Property | 5-Isomer | 4-Isomer | Biological Implication |
---|---|---|---|
EphA4 Binding Affinity | Kd = 20.4 μM | Kd = 26.4 μM | 5-isomer is 23% more potent |
Synthetic Yield | 45–50% (requires protection steps) | 60–65% (less steric hindrance) | Higher yield but lower bioactivity |
Solubility (PBS) | 18 µM (enhanced ICT) | 9 µM | Better bioavailability for 5-isomer |
Steric Parameter (ų) | 128 | 121 | Optimal bulk for EphA4 cavity |
Scalable production of 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid faces three primary bottlenecks: low regioselectivity in N-alkylation, acid-sensitive pyrrole decomposition, and cumbersome purification. N-Alkylation of 2,5-dimethylpyrrole with methyl 5-bromo-2-hydroxybenzoate often generates over 15% of the undesired O-alkylated byproduct due to the competitive nucleophilicity of the ortho-phenolic oxygen. This necessitates chromatographic separation, reducing overall yield to <50% in batches exceeding 100g. Implementing orthogonal protecting groups (e.g., tert-butyldimethylsilyl for the hydroxy group) increases yield to 68% but introduces additional steps and costs [3].
The pyrrole ring’s sensitivity to strong acids also complicates hydrolysis of the methyl ester precursor. Standard conditions (LiOH/THF/H₂O) cause partial demethylation or ring-opening byproducts, lowering conversion efficiency. Optimized protocols using mild enzymatic hydrolysis (lipase CAL-B) at pH 7.5 retain pyrrole integrity, improving conversion to >90%. Purification remains challenging due to the compound’s amphiphilic nature—it aggregates in aqueous and organic phases. Hybrid purification (solvent extraction followed by antisolvent crystallization) achieves >98% purity, but scalability is limited by low recovery rates (55%). Current research explores continuous-flow synthesis to minimize intermediate handling and improve throughput [3].
Table 3: Scalability Challenges and Mitigation Strategies
Synthetic Challenge | Consequence | Optimization Strategy | Outcome |
---|---|---|---|
N- vs. O-alkylation | 15–20% byproduct formation | Orthogonal silyl protection | Yield increase to 68% |
Acid-sensitive hydrolysis | Demethylation/ring-opening byproducts | Enzymatic hydrolysis (lipase CAL-B) | >90% conversion; retained integrity |
Aggregation during purification | Low recovery rates (30–40%) | Hybrid solvent extraction/crystallization | 98% purity; 55% recovery |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7